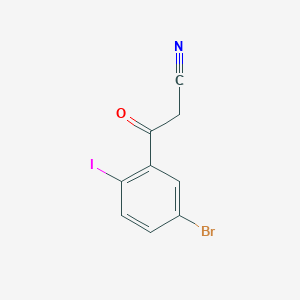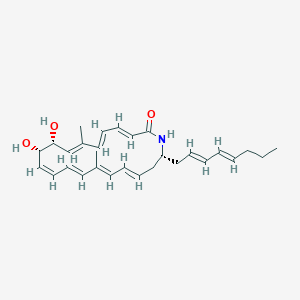
6-Bromo-7-fluorochroman-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-7-fluorochroman-4-carboxylic acid is a chemical compound with the molecular formula C10H7BrFO3. This compound is part of the chroman family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of bromine and fluorine atoms in its structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-fluorochroman-4-carboxylic acid typically involves the bromination and fluorination of chroman derivatives. One common method is the bromination of 7-fluorochroman-4-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems and real-time monitoring helps in maintaining the desired reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-fluorochroman-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted chroman derivatives.
Scientific Research Applications
6-Bromo-7-fluorochroman-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-7-fluorochroman-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its binding affinity to target proteins, leading to the modulation of biological activities. The compound can inhibit or activate enzymes, receptors, or other proteins, resulting in various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
6-Fluorochroman-2-carboxylic acid: Similar structure but lacks the bromine atom.
7-Bromo-4-chromanone: Contains a bromine atom but lacks the fluorine atom and carboxylic acid group.
6-Bromo-4-chromanone: Similar structure but lacks the fluorine atom.
Uniqueness
6-Bromo-7-fluorochroman-4-carboxylic acid is unique due to the presence of both bromine and fluorine atoms, which enhance its chemical reactivity and biological activity. This dual substitution makes it a valuable compound in the synthesis of pharmaceuticals and agrochemicals, offering distinct advantages over similar compounds.
Properties
Molecular Formula |
C10H8BrFO3 |
|---|---|
Molecular Weight |
275.07 g/mol |
IUPAC Name |
6-bromo-7-fluoro-3,4-dihydro-2H-chromene-4-carboxylic acid |
InChI |
InChI=1S/C10H8BrFO3/c11-7-3-6-5(10(13)14)1-2-15-9(6)4-8(7)12/h3-5H,1-2H2,(H,13,14) |
InChI Key |
NDBMJXQZRBBCSS-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC(=C(C=C2C1C(=O)O)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(Trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B13706632.png)



![2-[(2-Phenylcyclopropyl)amino]ethanol](/img/structure/B13706646.png)

![4-Nitrodibenzo[b,d]thiophene 5,5-Dioxide](/img/structure/B13706658.png)


![1-[1-(4-Methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13706681.png)



